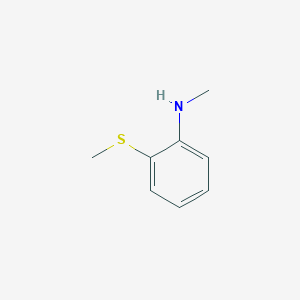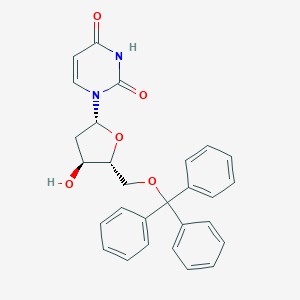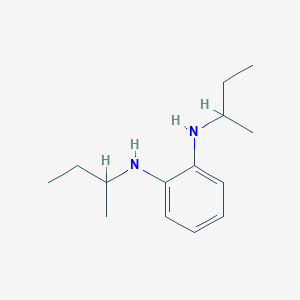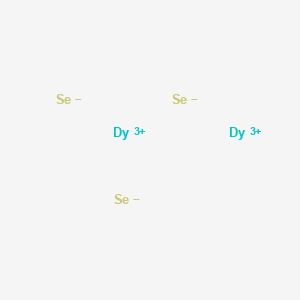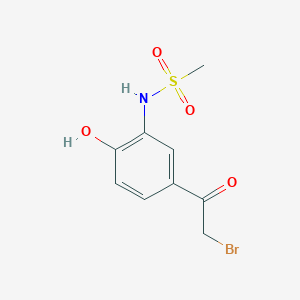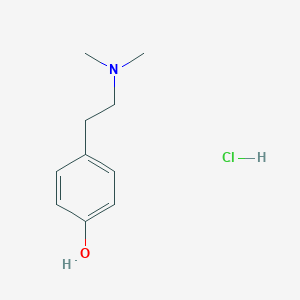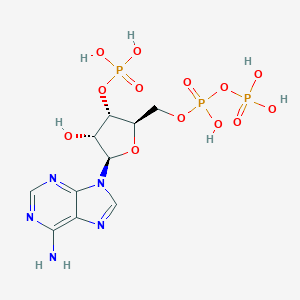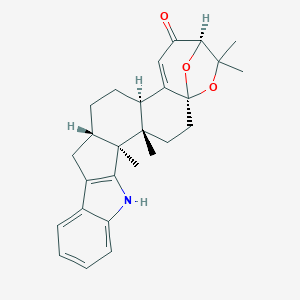
Paspalicine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paspalicine is a natural product that has been isolated from the plant Paspalum scrobiculatum. It is a cyclic peptide that has been found to have various biological activities. The unique structure of paspalicine has generated interest in the scientific community, and research has been conducted to investigate its potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Structure :
- Paspalicine's synthesis has been a focal point of research, emphasizing its unique indole-diterpene structure. For instance, Ali et al. (1991) explored preliminary steps towards synthesizing paspalicine, providing insights into its complex chemical framework. This research underpins the molecular intricacies of paspalicine, which is critical for understanding its potential applications (Ali, Guile, Saxton, & Thornton-Pett, 1991).
Biosynthesis and Genetic Factors :
- The biosynthesis of paspalicine has been a subject of interest, particularly its production by filamentous fungi. Saikia et al. (2006) identified that just four proteins are necessary for the biosynthesis of paspalicine in Penicillium paxilli, a discovery that enhances our understanding of its natural production and potential for synthetic replication (Saikia, Parker, Koulman, & Scott, 2006).
Pharmacological Properties :
- Paspalicine's potential pharmacological properties have been explored, particularly its interaction with biological systems. Knaus et al. (1994) studied tremorgenic indole alkaloids, including paspalicine, focusing on their inhibition of smooth muscle high-conductance calcium-activated potassium channels. This research provides insights into the biological activities of paspalicine and related compounds (Knaus, McManus, Lee, Schmalhofer, Garcia-Calvo, Helms, Sánchez, Giangiacomo, Reuben, & Smith, 1994).
Synthetic Challenges and Strategies :
- The challenge of synthesizing paspalicine has led to various strategies and methodologies. Smith et al. (1990) and Guo, Xu, & Tong (2021) have both contributed to the development of synthetic methods for paspalicine and related compounds, highlighting the ongoing efforts to replicate these complex molecules in a laboratory setting (Smith, Sunazuka, Leenay, & Kingery-Wood, 1990); (Guo, Xu, & Tong, 2021).
Applications in Agriculture and Synthetic Biology :
- Paspalicine's agricultural implications have been explored, especially in relation to fungi affecting crops. Nicholson et al. (2015) investigated the genetic basis for indole-diterpene synthesis in Penicillium and Aspergillus species, which could have implications for controlling these fungi in agricultural settings (Nicholson, Eaton, Stärkel, Tapper, Cox, & Scott, 2015). Additionally, van Dolleweerd et al. (2018) described a DNA assembly platform for synthetic biology, exemplified by reconstructing the metabolic pathway for the production of paspaline and paxilline in Penicillium paxilli (van Dolleweerd, Kessans, Van de Bittner, Bustamante, Bundela, Scott, Nicholson, & Parker, 2018).
Propriétés
Numéro CAS |
11024-55-8 |
|---|---|
Nom du produit |
Paspalicine |
Formule moléculaire |
C27H31NO3 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
(1S,4S,5S,16S,19R,23R)-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one |
InChI |
InChI=1S/C27H31NO3/c1-24(2)23-21(29)14-19-18-10-9-15-13-17-16-7-5-6-8-20(16)28-22(17)26(15,4)25(18,3)11-12-27(19,30-23)31-24/h5-8,14-15,18,23,28H,9-13H2,1-4H3/t15-,18-,23-,25-,26+,27-/m0/s1 |
Clé InChI |
HSFKQYJRJBEWKH-XTHGXZEWSA-N |
SMILES isomérique |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@H]1CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C |
SMILES |
CC1(C2C(=O)C=C3C4CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)C |
SMILES canonique |
CC1(C2C(=O)C=C3C4CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)C |
Synonymes |
paspalicine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



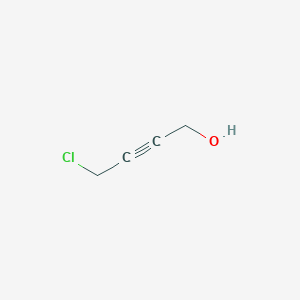
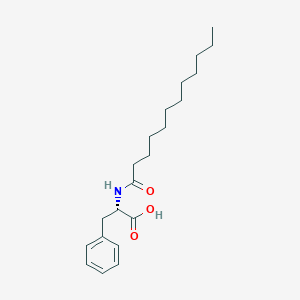
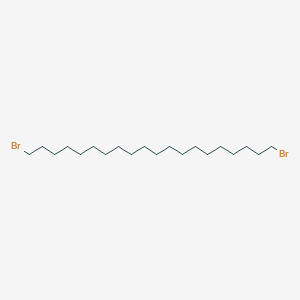
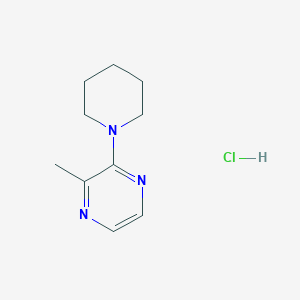
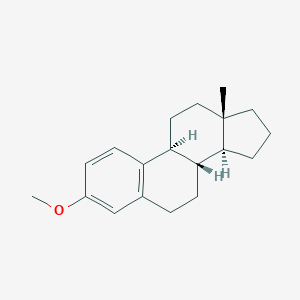
![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)

